1-(2-aminoethyl)-5-[(4-bromophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride
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Overview
Description
1-(2-aminoethyl)-5-[(4-bromophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride is a complex organic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)-5-[(4-bromophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 4-bromophenyl and 2-aminoethyl groups. Common reagents used in these reactions include bromine, ethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-aminoethyl)-5-[(4-bromophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[3,4-d]pyrimidines.
Scientific Research Applications
1-(2-aminoethyl)-5-[(4-bromophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-5-[(4-bromophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
- N-benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
1-(2-aminoethyl)-5-[(4-bromophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride is unique due to its specific substitution pattern and the presence of the 2-aminoethyl group
Properties
IUPAC Name |
1-(2-aminoethyl)-5-[(4-bromophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN5O.ClH/c15-11-3-1-10(2-4-11)8-19-9-17-13-12(14(19)21)7-18-20(13)6-5-16;/h1-4,7,9H,5-6,8,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIFNLWMEFMRBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCN)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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